LogP Advantage of the Ethyl Ester Over the Methyl Ester for Membrane Permeability Applications
Ethyl 3-bromo-5-hydroxybenzoate exhibits an experimental LogP of 2.80, compared with the methyl ester analog (methyl 3-bromo-5-hydroxybenzoate, CAS 192810-12-1), which has a reported LogD (pH 5.5) of 2.44 . The 0.36 log unit difference corresponds to an approximately 2.3-fold higher octanol-water partition coefficient for the ethyl ester. This is consistent with the established Hansch π contribution of a methylene unit (π(CH₂) ≈ 0.50) [1]. In medicinal chemistry programs where a target LogP window of 2.5–3.5 is sought for CNS or intracellular target engagement, the ethyl ester may meet the criterion while the methyl ester falls short .
| Evidence Dimension | Lipophilicity (LogP / LogD) |
|---|---|
| Target Compound Data | Ethyl 3-bromo-5-hydroxybenzoate: experimental LogP = 2.80 (Fluorochem specification) |
| Comparator Or Baseline | Methyl 3-bromo-5-hydroxybenzoate (CAS 192810-12-1): LogD (pH 5.5) = 2.44 |
| Quantified Difference | ≈ +0.36 log units (≈2.3-fold higher partitioning) |
| Conditions | LogP by computational prediction validated against experimental data; LogD measured at pH 5.5 by shake-flask method |
Why This Matters
A 0.36-unit LogP increase can determine whether a compound crosses the blood-brain barrier or achieves sufficient intracellular concentration in antibacterial SAR campaigns, directly influencing procurement choice between the ethyl and methyl ester.
- [1] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology; Wiley: New York, 1979. (π(CH₂) ≈ 0.50). View Source
